
3-(N'-hydroxycarbamimidoyl)benzoic acid
Overview
Description
3-(N'-Hydroxycarbamimidoyl)benzoic acid (CAS: 199447-10-4) is a benzoic acid derivative featuring a hydroxycarbamimidoyl (-C(=N-OH)-NH₂) substituent at the 3-position. Its molecular formula is C₈H₇N₂O₃ (MW: 180.16 g/mol), and it exhibits a planar structure with intramolecular hydrogen bonding between the hydroxyl and imine groups . The compound is synthesized via refluxing 3-cyanobenzoic acid with hydroxylamine hydrochloride in ethanol/water, yielding ~87% after purification . Key applications include:
- Precursor for trifluoromethyl-1,2,4-oxadiazole (TFMO) derivatives in positron emission tomography (PET) radiopharmaceuticals .
- Intermediate in agrochemicals (e.g., pyrazole-linked oxadiazoles with insecticidal activity) .
- Chelator for uranium extraction in seawater due to its imine-hydroxyl coordination sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N’-hydroxycarbamimidoyl)benzoic acid typically involves the reaction of 3-cyanobenzoic acid with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate amidoxime, which is then hydrolyzed to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 3-(N’-hydroxycarbamimidoyl)benzoic acid are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Cyclization to 1,2,4-Oxadiazole Derivatives
The most extensively documented reaction involves trifluoroacetic anhydride (TFAA)-mediated cyclization to synthesize 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This transformation proceeds under mild conditions and moderate yields .
Reaction Conditions and Procedure
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Reactants :
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3-(N'-Hydroxycarbamimidoyl)benzoic acid (1 g, 5.6 mmol)
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TFAA (2.3 mL, 16.7 mmol, 3 equiv)
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Pyridine (15 mL, anhydrous)
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Conditions :
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Temperature: 0°C → room temperature → 50°C (3 hours total)
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Workup: Quenched with ice-water, pH adjusted to ~4 using 1.5N HCl
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Purification: Column chromatography (silica gel, 10% EtOAc in petroleum ether)
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Key Outcomes
Parameter | Value |
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Yield | 28% |
Product Structure | 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid |
Characterization | ¹H NMR, LCMS/ESI |
Mechanistic Insight :
The hydroxycarbamimidoyl group undergoes dehydration with TFAA, forming a nitrile intermediate, which subsequently reacts with the adjacent hydroxylamine oxygen to construct the 1,2,4-oxadiazole ring. The trifluoromethyl group originates from TFAA via incorporation of the trifluoroacetyl moiety .
Spectral Data
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¹H NMR (400 MHz, CDCl₃) : δ 13.44 (br s, 1H, COOH), 8.56 (s, 1H, ArH), 8.30 (d, J = 7.9 Hz, 1H, ArH), 8.21 (d, J = 7.9 Hz, 1H, ArH), 7.78 (t, J = 7.8 Hz, 1H, ArH) .
Comparative Analysis of Reaction Efficacy
The modest yield (28%) highlights challenges in optimizing cyclization efficiency. Potential factors include:
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Steric effects : The meta-substitution pattern on the benzene ring may hinder reagent accessibility.
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Side reactions : Competing hydrolysis or over-acylation could reduce product formation.
Scientific Research Applications
Research indicates that 3-(N'-hydroxycarbamimidoyl)benzoic acid exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in nitrogen metabolism, which may have therapeutic implications in metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting its utility in treating inflammation-related conditions.
Antimicrobial Activity
A study evaluated the antimicrobial effects of derivatives of this compound against a range of bacterial strains. Results indicated promising activity, suggesting its potential as a new antimicrobial agent in pharmaceutical applications.
Cytotoxicity Assays
In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.
Enzyme Inhibition Studies
Investigations into its role as an enzyme inhibitor revealed significant inhibitory effects on target enzymes related to nitrogen metabolism. This could be leveraged for therapeutic interventions in conditions where these enzymes are dysregulated.
Mechanism of Action
The mechanism of action of 3-(N’-hydroxycarbamimidoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-2-(2-(N'-Hydroxycarbamimidoyl)phenoxy)benzoic Acid
- Structure: Incorporates a phenoxy group at the 2-position of the benzoic acid backbone, enhancing chelation capacity.
- Synthesis : Designed via DFT-guided optimization for uranium binding, synthesized in a multi-step process involving hydroxylamine and aromatic coupling .
Key Data :
Property Value Reference Uranium uptake capacity 553 mg U/g (Langmuir-Freundlich model) Application Seawater uranium extraction - Comparison: The phenoxy group increases electron density and steric bulk, improving uranyl coordination compared to the parent compound. This modification results in a 10x higher uranium affinity than unsubstituted hydroxycarbamimidoyl benzoic acids .
Methyl (Z)-3-(N′-Hydroxycarbamimidoyl)benzoate
- Structure : Methyl ester of 3-(N′-hydroxycarbamimidoyl)benzoic acid.
- Synthesis: Esterification of the parent acid with methanol/sulfuric acid or via cyanidation of methyl 3-iodobenzoate .
Key Data :
Property Value Reference Bioactivity LC₅₀ = 12.3 μg/mL (mosquito larvae) Lipophilicity (LogP) ~1.8 (predicted) - - Comparison : The ester group enhances lipophilicity, improving membrane permeability and bioactivity in agrochemical applications. However, it lacks the carboxylic acid’s chelation utility .
tert-Butyl-3-(N'-Hydroxycarbamimidoyl)morpholine-4-carboxylate
- Structure : Morpholine ring substituted with hydroxycarbamimidoyl and tert-butyl ester groups (MW: 245.28 g/mol) .
- Synthesis : Multi-step route involving morpholine carboxylation and hydroxylamine coupling .
1,7-Diamino-6-(N'-hydroxycarbamimidoyl)-3-oxo-5-phenyl-3H-isoindole-4-carboxylate
Biological Activity
3-(N'-hydroxycarbamimidoyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol. The compound features a benzoic acid moiety with a hydroxycarbamimidoyl group at the meta position, which significantly influences its reactivity and biological activity.
Key Characteristics:
- Solubility : Highly soluble in water, facilitating its use in biological assays.
- Functional Groups : Contains both carboxylic acid and hydroxycarbamimidoyl groups, contributing to its reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, warranting further investigation into its mechanism of action and efficacy.
- Enzyme Inhibition : The hydroxycarbamimidoyl group can interact with specific enzymes, potentially modulating their activity, which is crucial for drug design.
The biological effects of this compound are primarily attributed to its ability to form hydrogen bonds and other interactions with active sites on target molecules. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, thereby influencing various biological processes.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
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4-(N'-hydroxycarbamimidoyl)benzoic acid | Para-substituted benzoic acid | Potentially different biological activity |
3-Aminobenzoic acid | Amino-substituted benzoic acid | Known for its role in dye synthesis |
N-Hydroxyurea | Urea derivative | Used primarily as an antineoplastic agent |
Benzenesulfonamide | Sulfonamide derivative | Antibacterial properties |
The distinct functional groups in this compound confer unique biochemical properties that may not be present in other compounds, particularly regarding enzyme inhibition and antimicrobial activity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
- Cancer Cell Inhibition : A study investigating the anticancer properties revealed that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(N'-hydroxycarbamimidoyl)benzoic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via amidation or hydroxylamine coupling reactions. For example, coupling 3-cyanobenzoic acid with hydroxylamine under basic conditions (e.g., NaOH/EtOH) at 60–80°C for 6–12 hours. Purification is typically achieved via recrystallization using ethanol/water mixtures. Reaction efficiency can be optimized by adjusting stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) and monitoring pH to prevent hydrolysis .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 90% aqueous MeCN, retention time ~5.2 min).
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation : Based on GHS classifications for structurally similar benzoic acid derivatives (e.g., 3-nitrobenzoic acid), use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Ensure proper ventilation (P261) and avoid dust formation (P273). Store in airtight containers away from oxidizing agents .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Use water spray, CO₂, or dry chemical for fire emergencies .
Q. How can the purity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 reverse-phase column with UV detection at 254 nm.
- Melting Point : Compare observed mp (e.g., 180–185°C) to literature values.
- Elemental Analysis : Confirm C, H, N composition (±0.3% deviation).
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?
- Case Study : If X-ray diffraction (e.g., monoclinic P21/c, a=25.0232 Å, b=5.3705 Å) conflicts with NMR data (e.g., unexpected proton splitting), perform DFT calculations (B3LYP/6-311+G(d,p)) to model molecular geometry. Cross-validate with solid-state NMR to assess crystal packing effects .
- Data Reconciliation : Use Rietveld refinement for XRD and dynamic NMR to probe conformational flexibility in solution .
Q. What strategies are effective in optimizing the compound’s solubility for biological assays?
- Solubility Enhancement :
- pH Adjustment : Dissolve in PBS (pH 7.4) with 10% DMSO for aqueous compatibility.
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, improving solubility by 5–10×.
- Salt Formation : React with sodium bicarbonate to generate a sodium salt, increasing water solubility .
Q. How do computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?
- Computational Workflow :
DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxylamine moiety as a radical scavenger).
Molecular Dynamics : Simulate interactions with metal catalysts (e.g., Cu²⁺) to predict coordination geometry and reaction pathways.
- Validation : Compare simulated IR spectra with experimental data (RMSD <5 cm⁻¹) .
Q. What are the implications of substituent effects on the compound’s bioactivity?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂ at the para position) to enhance antimicrobial activity. Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) via broth microdilution (MIC ≤32 µg/mL).
- Mechanistic Insight : Use fluorescence quenching assays to study DNA binding affinity (Kd ~10⁻⁵ M) .
Properties
IUPAC Name |
3-(N'-hydroxycarbamimidoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLPFBIVUPTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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